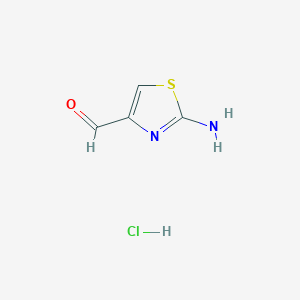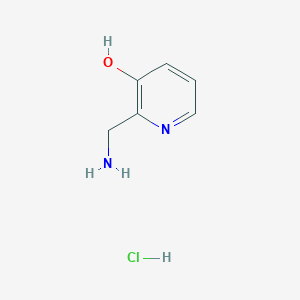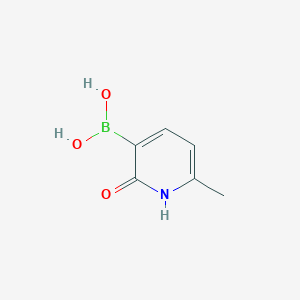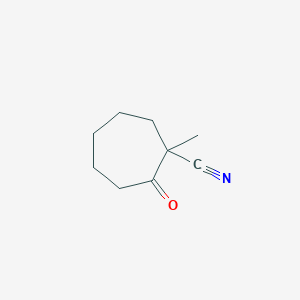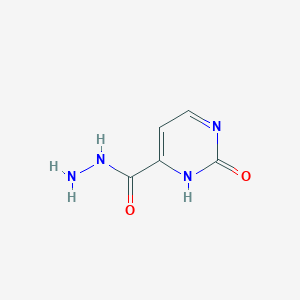
2,2-Difluoropropyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoropropyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the propyl group, making it a difluorinated derivative. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Difluoropropyl chloroformate typically involves the reaction of 2,2-difluoropropanol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to prevent decomposition. The general reaction scheme is as follows:
2,2-Difluoropropanol+Phosgene→2,2-Difluoropropyl chloroformate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the reaction temperature. The by-products, such as hydrogen chloride, are typically neutralized using basic solutions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoropropyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine, are often used to neutralize the hydrogen chloride produced during these reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
2,2-Difluoropropyl chloroformate has several applications in scientific research:
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoropropyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This leads to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The presence of fluorine atoms enhances the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Uniqueness
2,2-Difluoropropyl chloroformate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific applications.
Propriétés
Formule moléculaire |
C4H5ClF2O2 |
|---|---|
Poids moléculaire |
158.53 g/mol |
Nom IUPAC |
2,2-difluoropropyl carbonochloridate |
InChI |
InChI=1S/C4H5ClF2O2/c1-4(6,7)2-9-3(5)8/h2H2,1H3 |
Clé InChI |
JXPRXADAANPJFN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

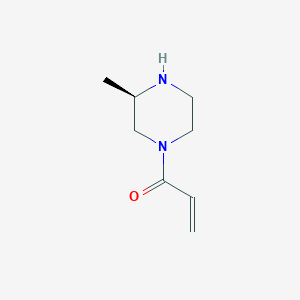
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

